molecular formula C14H16ClN3O3S B6475745 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2640971-91-9

5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B6475745
CAS RN: 2640971-91-9
M. Wt: 341.8 g/mol
InChI Key: BKLRJYPNTYCRKO-UHFFFAOYSA-N
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Description

“5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole” is a complex organic compound. It belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, has been reported in the literature . These compounds have been synthesized through a multi-step procedure and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of “5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole” is complex, with an average mass of 476.956 Da and a monoisotopic mass of 476.037964 Da . The compound contains several functional groups, including a thiophene ring, a pyridine ring, and a piperazine moiety .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on synthesizing and characterizing new derivatives of “5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole”, and evaluating their potential biological activities.

properties

IUPAC Name

5-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c15-10-1-4-13-12(9-10)16-14(21-13)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLRJYPNTYCRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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